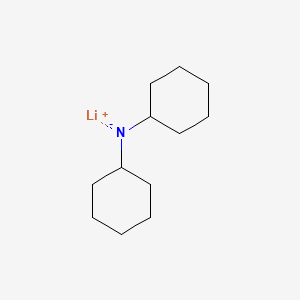

Lithium dicyclohexylamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

lithium;dicyclohexylazanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N.Li/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h11-12H,1-10H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTZGVHYSMVGNOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1CCC(CC1)[N-]C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22LiN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60194055 | |

| Record name | Lithium dicyclohexylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4111-55-1 | |

| Record name | Lithium dicyclohexylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004111551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium dicyclohexylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium dicyclohexylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.722 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Lithium Dicyclohexylamide: An In-depth Technical Guide

Affiliation: Google Research

Abstract: This technical guide provides a comprehensive overview of the synthesis of lithium dicyclohexylamide (LCA), a sterically hindered, non-nucleophilic strong base of significant utility in organic synthesis. The primary focus of this document is the prevalent and well-established method of preparing LCA via the deprotonation of dicyclohexylamine (B1670486) using n-butyllithium. This guide is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. It offers a detailed examination of the reaction, including experimental protocols, quantitative data, and safety considerations.

Introduction

This compound (LCA), often abbreviated as LiNCy₂, is a powerful, non-nucleophilic base that plays a crucial role in a variety of organic transformations. Its significant steric bulk, imparted by the two cyclohexyl groups, renders it highly selective for proton abstraction, minimizing competing nucleophilic reactions.[1] This property makes it an invaluable tool for the regioselective and stereoselective formation of enolates from ketones and esters, directed ortho-metalation, and other deprotonation reactions where a strong, yet unreactive, base is required.[1]

The most common and economically viable laboratory-scale synthesis of this compound involves the reaction of dicyclohexylamine with an organolithium reagent, typically n-butyllithium (n-BuLi).[1][2] This reaction is generally performed in an aprotic ethereal solvent, such as tetrahydrofuran (B95107) (THF), under an inert atmosphere to prevent the degradation of the air- and moisture-sensitive product.[1][2]

This guide will provide a detailed exploration of this synthetic route, offering specific experimental procedures, a summary of quantitative data from various sources, and visual aids to elucidate the process.

Synthesis of this compound from Dicyclohexylamine

The core reaction for the synthesis of this compound is the acid-base reaction between dicyclohexylamine and n-butyllithium. The acidic proton of the amine is abstracted by the strongly basic butyl anion, yielding the lithium amide and butane (B89635) as a byproduct.

Reaction Scheme: (C₆H₁₁)₂NH + n-BuLi → (C₆H₁₁)₂NLi + C₄H₁₀

Key Reaction Parameters

Several factors are critical to the successful synthesis of this compound, ensuring high yield and purity:

-

Inert Atmosphere: this compound and n-butyllithium are both highly reactive towards oxygen and moisture.[1][2] Therefore, all manipulations must be carried out under a dry, inert atmosphere, such as nitrogen or argon.

-

Anhydrous Solvents: The presence of water will quench the n-butyllithium and the this compound product. Anhydrous solvents, typically THF or toluene (B28343), are essential.[1][3]

-

Temperature Control: The reaction is exothermic and is typically conducted at low temperatures (0 °C to -78 °C) to control the reaction rate, minimize side reactions, and prevent degradation of the product.[2][4]

-

Reagent Purity: The purity of both the dicyclohexylamine and the n-butyllithium solution is crucial for obtaining a high-purity product.[1]

Quantitative Data Summary

The following table summarizes quantitative data from various reported experimental procedures for the synthesis of this compound.

| Parameter | Protocol 1 | Protocol 2 |

| Dicyclohexylamine (Equivalents) | 1.3 | 1.0 |

| Dicyclohexylamine (Amount) | 9.96 g (54.9 mmol) | 9.05 g (50 mmol) |

| n-Butyllithium (Equivalents) | 1.23 | 1.0 |

| n-Butyllithium (Solution) | 2.36 M in hexanes | 1.5 M in hexane |

| n-Butyllithium (Volume) | 22.0 mL (51.9 mmol) | 33 mL (50 mmol) |

| Solvent | Anhydrous Toluene | Anhydrous THF |

| Solvent Volume | 100 mL | 50 mL |

| Reaction Temperature | +2 °C | 0 °C |

| Reaction Time | 20 min | Not specified |

| Reference | [3] | [4] |

Detailed Experimental Protocols

Protocol 1: Synthesis in Toluene

This protocol describes the in-situ preparation of this compound in toluene.

Materials:

-

Dicyclohexylamine (9.96 g, 54.9 mmol, 1.3 equiv)

-

n-Butyllithium (2.36 M in hexanes, 22.0 mL, 51.9 mmol, 1.23 equiv)

-

Anhydrous toluene (100 mL)

-

500-mL, 3-necked, round-bottomed flask

-

Magnetic stir bar

-

Gas inlet adapter

-

Rubber septa

-

Thermocouple probe

-

Ice-water bath

Procedure:

-

Assemble the 500-mL, 3-necked, round-bottomed flask with a magnetic stir bar, a gas inlet adapter connected to a nitrogen line, and two rubber septa. Insert a thermocouple probe through one of the septa.

-

Flame-dry the flask under a stream of nitrogen and allow it to cool to room temperature.

-

Under a positive pressure of nitrogen, add anhydrous toluene (100 mL) and dicyclohexylamine (9.96 g, 54.9 mmol) to the flask.

-

Place the flask in an ice-water bath and cool the stirring solution to +2 °C.

-

Slowly add n-butyllithium (22.0 mL of a 2.36 M solution in hexanes, 51.9 mmol) to the cooled solution over 10 minutes.

-

Stir the resulting suspension for 20 minutes at 0-5 °C. The this compound is now ready for use in subsequent reactions.[3]

Protocol 2: Synthesis in Tetrahydrofuran (THF)

This protocol details the preparation of a this compound solution in THF.

Materials:

-

Dicyclohexylamine (9.05 g, 50 mmol)

-

n-Butyllithium (1.5 M in hexane, 33 mL, 50 mmol)

-

Anhydrous THF (50 mL)

-

Reaction flask (e.g., Schlenk flask)

-

Magnetic stir bar

-

Nitrogen or argon source

-

Syringes

-

Ice bath

Procedure:

-

Set up a flame-dried reaction flask equipped with a magnetic stir bar under a positive pressure of dry nitrogen or argon.

-

Add anhydrous THF (50 mL) and dicyclohexylamine (9.05 g, 50 mmol) to the flask.

-

Cool the solution to 0 °C using an ice bath.

-

While stirring, add the n-butyllithium solution (33 mL of 1.5 M in hexane, 50 mmol) dropwise to the dicyclohexylamine solution.

-

The resulting solution of this compound is then ready for further use.[4]

Visualizing the Synthesis Workflow

The following diagrams illustrate the key steps in the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Safety Considerations

-

n-Butyllithium: n-BuLi is a pyrophoric reagent, meaning it can ignite spontaneously on contact with air. It is also highly reactive with water and other protic sources. Handle with extreme caution in a fume hood under an inert atmosphere.

-

This compound: The product is also air and moisture sensitive, though generally less pyrophoric than n-BuLi. It is a strong base and corrosive. Avoid contact with skin and eyes.[2]

-

Solvents: Anhydrous ethers like THF can form explosive peroxides over time. Ensure solvents are fresh and tested for peroxides before use.

-

Dicyclohexylamine: This starting material is a suspected carcinogen and can cause irritation to the respiratory tract, eyes, and skin.[2]

Conclusion

The synthesis of this compound from dicyclohexylamine and n-butyllithium is a robust and widely used method for preparing this important non-nucleophilic base. Careful attention to reaction conditions, particularly the exclusion of air and moisture and the control of temperature, is paramount for a successful and safe synthesis. The protocols and data presented in this guide provide a solid foundation for researchers and professionals to confidently prepare and utilize this compound in their synthetic endeavors.

References

An In-depth Technical Guide on the Chemical Structure and Bonding of Lithocholic Acid (LCA)

Disclaimer: The user's query for "LCHA" does not correspond to a standard, readily identifiable chemical compound. Based on search results, a plausible interpretation is Lithocholic Acid (LCA) , a significant secondary bile acid. This guide will proceed under the assumption that "LCHA" refers to Lithocholic Acid.

Introduction

Lithocholic acid (LCA) is a secondary bile acid, meaning it is formed from a primary bile acid, chenodeoxycholic acid, through the metabolic action of intestinal bacteria.[1] It plays a crucial role as a detergent, facilitating the solubilization and absorption of dietary fats and lipids.[1] Beyond its digestive functions, LCA is recognized as a signaling molecule, notably activating the vitamin D receptor and the pregnane (B1235032) X receptor.[2] This technical guide provides a detailed examination of the chemical structure and bonding characteristics of Lithocholic acid, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure

The fundamental structure of Lithocholic acid is a steroid nucleus composed of four fused hydrocarbon rings, designated A, B, C, and D, with a pentanoic acid side chain attached to carbon 17.[3]

Molecular Formula: C₂₄H₄₀O₃[3]

IUPAC Name: (4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid[3]

Key Structural Features:

-

Steroid Backbone: A rigid tetracyclic core structure.

-

Hydroxyl Group: A single hydroxyl (-OH) group is located at the C-3 position on the A-ring.[1]

-

Carboxylic Acid Group: A pentanoic acid side chain at C-17 terminates in a carboxyl (-COOH) group.[3]

-

Methyl Groups: Two methyl (-CH₃) groups are present at the C-10 and C-13 positions.[3]

| Property | Value | Reference |

| Molar Mass | 376.581 g·mol⁻¹ | [1] |

| Melting Point | 183 to 188 °C | [1] |

| Water Solubility | 0.38 mg/L at 25 °C | [3] |

| pKa (Strongest Acidic) | 4.79 | [4] |

| Topological Polar Surface Area | 57.53 Ų | [4] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

Chemical Bonding

The chemical properties and biological activity of LCA are dictated by the nature of its covalent and non-covalent interactions.

2.1 Covalent Bonding: The LCA molecule is held together by a framework of single covalent bonds. The steroid nucleus consists of strong carbon-carbon (C-C) and carbon-hydrogen (C-H) single bonds. The functional groups introduce carbon-oxygen (C-O) single bonds in the hydroxyl group and the carboxylic acid, and a carbon-oxygen double bond (C=O) within the carboxyl group.

| Bond Type | Description |

| C-C | Forms the tetracyclic steroid backbone and the alkyl side chain. |

| C-H | Saturates the carbon atoms of the steroid nucleus and side chain. |

| C-O | Found in the C3-hydroxyl group and the carboxylic acid moiety. |

| O-H | Present in both the hydroxyl and carboxylic acid functional groups. |

| C=O | Double bond within the carboxylic acid functional group. |

2.2 Intermolecular Bonding and Non-Covalent Interactions: The functional groups of LCA are key to its interactions with biological systems.

-

Hydrogen Bonding: The hydroxyl and carboxylic acid groups are capable of acting as both hydrogen bond donors and acceptors.[2] This allows LCA molecules to form dimers and larger aggregates in the solid state and is critical for its binding to receptor proteins like the vitamin D receptor.

-

Van der Waals Forces: The large, nonpolar steroid backbone generates significant London dispersion forces, contributing to its low water solubility and its ability to interact with hydrophobic lipid environments.[2]

-

Ionic Interactions: At physiological pH, the carboxylic acid group (pKa ≈ 4.79) is deprotonated to form the lithocholate anion (-COO⁻).[4] This allows for the formation of ionic bonds with positively charged species.

Visualizations

Diagram 1: 2D Chemical Structure of Lithocholic Acid

Caption: 2D chemical structure of Lithocholic Acid (C₂₄H₄₀O₃).

Diagram 2: Intermolecular Hydrogen Bonding in LCA

Caption: Dimerization of LCA via carboxylic acid hydrogen bonds.

Experimental Protocols for Structural Elucidation

The determination of LCA's structure relies on a combination of spectroscopic and analytical techniques.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To determine the carbon-hydrogen framework and connectivity.

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of purified LCA in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR: Acquire a proton NMR spectrum to identify the chemical shifts, integrations, and coupling patterns of all hydrogen atoms. Protons on carbons adjacent to the hydroxyl and carbonyl groups will show characteristic downfield shifts.

-

¹³C NMR: Acquire a carbon-13 spectrum to identify the number of unique carbon environments. The carbonyl carbon of the carboxylic acid will appear significantly downfield (e.g., ~170-180 ppm).

-

2D NMR (COSY, HSQC): Perform Correlation Spectroscopy (COSY) to establish H-H couplings and Heteronuclear Single Quantum Coherence (HSQC) to correlate protons directly to their attached carbons, confirming the overall connectivity.

-

3.2 Infrared (IR) Spectroscopy:

-

Objective: To identify key functional groups.

-

Methodology:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of LCA or analyze as a thin film.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

-

Analysis: Look for characteristic absorption bands.

-

| Functional Group | Wavenumber (cm⁻¹) | Appearance |

| O-H (alcohol) | 3500 - 3200 | Broad |

| O-H (carboxylic acid) | 3300 - 2500 | Very Broad |

| C-H (alkane) | 3000 - 2850 | Strong, Sharp |

| C=O (carboxylic acid) | 1725 - 1700 | Strong, Sharp |

3.3 Mass Spectrometry (MS):

-

Objective: To determine the molecular weight and fragmentation pattern.

-

Methodology:

-

Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Analysis: In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ will be observed, confirming the molecular weight of 376.58 g/mol .

-

Tandem MS (MS/MS): Induce fragmentation of the parent ion to study the loss of water, CO₂, and fragments of the side chain, which helps confirm the structure.

-

Diagram 3: Experimental Workflow for LCA Structure Determination

Caption: Workflow for the structural analysis of Lithocholic Acid.

References

Physical and chemical properties of Lithium dicyclohexylamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, handling, and applications of Lithium dicyclohexylamide (LDA). The information is intended for professionals in research and development who utilize strong, non-nucleophilic bases in organic synthesis.

Core Properties of this compound

This compound, with the formula (C₆H₁₁)₂NLi, is a potent, sterically hindered, non-nucleophilic base.[1] Its bulky dicyclohexyl groups make it highly selective for proton abstraction over nucleophilic attack, a valuable characteristic in complex organic synthesis.[1]

The fundamental properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₂LiN | [2][3][4] |

| Molecular Weight | 187.25 g/mol | [3][4][5] |

| CAS Number | 4111-55-1 | [1][2][4][5] |

| EC Number | 223-894-6 | [2][5] |

| Appearance | Solid | [6] |

| Solubility | Soluble in THF; Partially soluble in benzene (B151609) and hexanes. | [1][3][7] |

| InChI Key | HTZGVHYSMVGNOV-UHFFFAOYSA-N | [1][6] |

Reactivity and Solution Behavior

The primary utility of this compound lies in its function as a strong, sterically demanding base.[1] This characteristic is a direct result of the two bulky cyclohexyl groups shielding the nitrogen atom, which minimizes its propensity to act as a nucleophile.[1]

Key Aspects of Reactivity:

-

Proton Abstraction: Its main mechanism of action is the deprotonation of weakly acidic substrates to generate reactive intermediates.[1] It is particularly effective for the regioselective formation of kinetic enolates from ketones and esters.[1]

-

Aggregation: In solution, particularly in ethereal solvents like tetrahydrofuran (B95107) (THF), LDA does not exist as a simple monomer. Spectroscopic studies, including ⁶Li and ¹⁵N NMR, have shown that it predominantly exists as a cyclic dimer.[1] This aggregation state can influence its reactivity and stability.[1]

-

Stability: LDA is highly sensitive to air and moisture and will decompose rapidly upon exposure.[1] It must be handled under an inert atmosphere (e.g., nitrogen or argon).[1] While soluble in THF, prolonged storage in this solvent can lead to decomposition.[1] Stability is enhanced at lower temperatures.[1]

Experimental Protocols

The successful use of this compound is critically dependent on proper preparation and handling techniques due to its reactive and unstable nature.

The most common method for preparing LDA in a laboratory setting is the deprotonation of dicyclohexylamine (B1670486) with an organolithium reagent, typically n-butyllithium (n-BuLi).[1][3]

Detailed Methodology:

-

Apparatus Setup: An oven-dried, round-bottomed flask equipped with a magnetic stir bar and a nitrogen or argon inlet is used to maintain an inert atmosphere.

-

Reagent Addition: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by the dropwise addition of dicyclohexylamine via syringe.[1]

-

Cooling: The solution is cooled to 0 °C using an ice bath.

-

Deprotonation: A solution of n-butyllithium in hexanes is added slowly to the stirred dicyclohexylamine solution.[3] The reaction is an acid-base reaction where n-butyllithium deprotonates the amine.

-

Completion: The reaction mixture is typically stirred for a short period at 0 °C to ensure complete formation of the lithium amide. The resulting solution of this compound is then ready for use.

Critical Considerations:

-

The purity of the starting materials, dicyclohexylamine and n-butyllithium, is essential for obtaining a pure product.[1]

-

All solvents must be anhydrous, and the entire procedure must be conducted under a strictly inert atmosphere to prevent degradation of the product.[1][3]

This compound is a hazardous material and requires stringent safety precautions.

-

Pyrophoric Nature: The solid form is spontaneously flammable in air.[3] Solutions are also pyrophoric and will catch fire if exposed to air.[2]

-

Reactivity with Water: It reacts violently with water, releasing flammable gas.[2]

-

Corrosivity: It causes severe skin burns and serious eye damage.[2]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including flame-retardant lab coats, safety glasses or face shields, and chemically resistant gloves.[8]

-

Inert Atmosphere: All transfers and reactions must be performed under an inert atmosphere using techniques such as a glovebox or Schlenk line.[1]

Visualizing Key Processes and Structures

The following diagrams illustrate the synthesis, mechanism of action, and solution structure of this compound.

Caption: Synthesis of this compound.

Caption: General mechanism of ketone deprotonation by LDA.

Caption: Dimeric aggregation of LDA in THF solution.

References

- 1. This compound | 4111-55-1 | Benchchem [benchchem.com]

- 2. This compound | C12H22LiN | CID 10932176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 4111-55-1 [chemicalbook.com]

- 4. calpaclab.com [calpaclab.com]

- 5. リチウムジシクロへキシルアミド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. scientificlabs.com [scientificlabs.com]

- 7. 4111-55-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

The Dawn of a New Era in Organic Synthesis: The Discovery and History of Hindered Lithium Amides

A comprehensive guide for researchers, scientists, and drug development professionals on the pivotal role and evolution of sterically hindered lithium amides, from their foundational discovery to their modern applications.

Introduction

In the landscape of modern organic chemistry, the ability to selectively form carbon-carbon bonds is paramount. This often necessitates the use of strong, non-nucleophilic bases capable of deprotonating weakly acidic protons without engaging in unwanted side reactions. The advent of hindered lithium amides marked a turning point in synthetic organic chemistry, providing a class of reagents with tunable reactivity and steric profiles that have become indispensable tools for chemists worldwide. This technical guide delves into the discovery, history, and fundamental properties of key hindered lithium amides, including Lithium Diisopropylamide (LDA), Lithium Tetramethylpiperidide (LiTMP), and Lithium Hexamethyldisilazide (LiHMDS).

A Historical Timeline: From Serendipity to Rational Design

The journey of hindered lithium amides began in the mid-20th century, with the pioneering work on organolithium compounds laying the groundwork for their development.

-

1950: The Birth of LDA The first significant breakthrough came from the laboratory of Hamell and Levine, who reported the preparation of Lithium Diisopropylamide (LDA).[1] Their work was initially focused on the deprotonation of esters at the α-position without concomitant nucleophilic attack on the carbonyl group, a challenge that existing bases could not overcome effectively. This discovery opened the door to the regioselective formation of enolates, a cornerstone of modern synthetic strategy.

-

The Rise of LiTMP and LiHMDS: Following the success of LDA, the 1970s saw the exploration and popularization of other sterically demanding lithium amides. Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) and Lithium Hexamethyldisilazide (LiHMDS) emerged as powerful alternatives.[2][3] LiTMP, with its even greater steric bulk, offered enhanced selectivity in certain applications, while LiHMDS provided a less basic, yet still highly hindered option, suitable for more sensitive substrates.

-

The Collum and Lappert Era: Unraveling Complexity: The latter half of the 20th century and into the 21st century has been marked by the extensive work of researchers such as David B. Collum and Michael F. Lappert.[4][5][6][7][8][9] Their meticulous studies using advanced spectroscopic techniques, particularly NMR spectroscopy, and X-ray crystallography, have been instrumental in elucidating the complex solution structures of these amides. Their work revealed that these reagents do not exist as simple monomers in solution but rather as a dynamic equilibrium of aggregates (dimers, trimers, tetramers, and mixed aggregates), profoundly influencing their reactivity.[4][5][7][10][11][12]

Core Hindered Lithium Amides: A Comparative Overview

The utility of a hindered lithium amide is dictated by a delicate balance of its basicity and steric hindrance. The choice of amide for a particular transformation is a critical decision based on the substrate's acidity and the desired reaction outcome.

| Amine Precursor | Lithium Amide | Abbreviation | pKa of Conjugate Acid | Key Features |

| Diisopropylamine (B44863) | Lithium Diisopropylamide | LDA | ~36 | The most common and cost-effective hindered lithium amide.[3] |

| 2,2,6,6-Tetramethylpiperidine (B32323) | Lithium Tetramethylpiperidide | LiTMP | ~37 | More sterically hindered and slightly more basic than LDA.[3] |

| Hexamethyldisilazane | Lithium Hexamethyldisilazide | LiHMDS | ~26 | Less basic than LDA and LiTMP, with significant steric bulk.[3][13] |

The Intricacies of Aggregation: Structure Dictates Reactivity

A defining feature of hindered lithium amides is their tendency to form aggregates in solution. The nature and composition of these aggregates are highly dependent on the solvent, temperature, and the presence of other species. These aggregation states are not mere curiosities; they are central to the reactivity and selectivity of these bases.

In non-polar hydrocarbon solvents, hindered lithium amides tend to form higher-order aggregates like trimers and tetramers. In coordinating solvents such as tetrahydrofuran (B95107) (THF), they typically exist as solvated dimers.[1] The work of Collum and others has shown that the reactive species in many transformations is often a monomer or a less aggregated species that is in equilibrium with the more stable, bulkier aggregates.[4][5][7][11]

Experimental Protocols: Synthesis of Key Hindered Lithium Amides

The following protocols are representative examples for the in-situ preparation of LDA, LiTMP, and LiHMDS, adapted from established procedures.[14][15][16][17][18][19][20][21][22][23][24][25]

Preparation of Lithium Diisopropylamide (LDA)

Materials:

-

Diisopropylamine (distilled from CaH₂)

-

n-Butyllithium (n-BuLi) in hexanes (concentration titrated)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum, add anhydrous THF under a positive pressure of nitrogen.

-

Cool the flask to -78 °C in a dry ice/acetone bath.

-

Add diisopropylamine (1.05 equivalents) via syringe to the cold THF.

-

Slowly add a solution of n-BuLi in hexanes (1.00 equivalent) dropwise to the stirred solution.

-

After the addition is complete, allow the solution to stir at -78 °C for 30 minutes before use. The resulting clear to pale yellow solution is ready for the deprotonation of the substrate.

Preparation of Lithium 2,2,6,6-Tetramethylpiperidide (LiTMP)

Materials:

-

2,2,6,6-Tetramethylpiperidine (distilled from CaH₂)

-

n-Butyllithium (n-BuLi) in hexanes (concentration titrated)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve 2,2,6,6-tetramethylpiperidine (1.05 equivalents) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of n-BuLi in hexanes (1.00 equivalent) to the stirred solution. A precipitate may form.

-

After the addition is complete, warm the mixture to room temperature and stir for 1 hour. The resulting solution or slurry is ready for use.

References

- 1. scispace.com [scispace.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. Chemistry of Lithium Amides - David Collum [grantome.com]

- 5. Chemistry of Lithium Amides - David Collum [grantome.com]

- 6. researchgate.net [researchgate.net]

- 7. The Chemistry of Lithium Amides - David Collum [grantome.com]

- 8. content.e-bookshelf.de [content.e-bookshelf.de]

- 9. blogs.rsc.org [blogs.rsc.org]

- 10. Benchmarking lithium amide versus amine bonding by charge density and energy decomposition analysis arguments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [PDF] (LiTMP) and Lithium Diisopropylamide (LDA) in the Presence of Hexamethylphosphoramide (HMPA): Structure-Dependent Distribution of Cyclic and Open Dimers, Ion Triplets, and Monomers | Semantic Scholar [semanticscholar.org]

- 12. Item - Influence of Steric Factors on Chiral Lithium Amide Aggregates - American Chemical Society - Figshare [acs.figshare.com]

- 13. Lithium bis(trimethylsilyl)amide - Wikipedia [en.wikipedia.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. orgsyn.org [orgsyn.org]

- 17. How To [chem.rochester.edu]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. guidechem.com [guidechem.com]

- 20. prepchem.com [prepchem.com]

- 21. Lithium tetramethylpiperidide - Wikipedia [en.wikipedia.org]

- 22. prepchem.com [prepchem.com]

- 23. prepchem.com [prepchem.com]

- 24. GB2490964A - The preparation of lithium hexa alkyl disilazides - Google Patents [patents.google.com]

- 25. LITHIUM TETRAMETHYLPIPERIDIDE | 38227-87-1 [chemicalbook.com]

An In-depth Technical Guide to Lithium Dicyclohexylamide (CAS: 4111-55-1)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lithium dicyclohexylamide (LiNCy₂, CAS No. 4111-55-1) is a potent, non-nucleophilic strong base widely utilized in organic synthesis. Its defining characteristic is the substantial steric bulk provided by two cyclohexyl rings attached to the nitrogen atom. This steric hindrance minimizes its nucleophilicity, making it an exceptional reagent for the selective abstraction of protons, even from very weak carbon acids, without competing nucleophilic addition reactions.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, safety protocols, and detailed experimental procedures.

Chemical and Physical Properties

LiNCy₂ is a pyrophoric, air- and moisture-sensitive solid.[2] It is typically handled as a solution in an aprotic solvent like tetrahydrofuran (B95107) (THF), where it is soluble.[2] Its high basicity, coupled with low nucleophilicity, makes it invaluable for generating specific enolates from ketones and esters for subsequent carbon-carbon bond-forming reactions.[1]

Quantitative Data

The physical and chemical properties of this compound and its precursor, dicyclohexylamine (B1670486), are summarized below for easy reference.

Table 1: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 4111-55-1 | [1][2][3][4] |

| Molecular Formula | C₁₂H₂₂LiN | [3][4] |

| Molecular Weight | 187.3 g/mol | [1][3] |

| Appearance | Solid | [5][6] |

| Solubility | Soluble in THF; Partially soluble in benzene (B151609) and hexanes |[2] |

Table 2: Properties of Dicyclohexylamine (Precursor)

| Property | Value | Reference |

|---|---|---|

| CAS Number | 101-83-7 | [7] |

| Molecular Formula | C₁₂H₂₃N | [7] |

| Molecular Weight | 181.32 g/mol | [7] |

| Appearance | Clear, colorless liquid | [8][9] |

| Melting Point | -0.1 °C | [7][8] |

| Boiling Point | 256 °C @ 1013 hPa | [7][8] |

| Density | 0.91 g/mL at 25 °C | [7][8] |

| pKa of conjugate acid | 10.4 | [7][10] |

| Water Solubility | 0.8 g/L at 25 °C |[8] |

Synthesis and Handling

Synthesis Protocol

The most common laboratory-scale synthesis of LiNCy₂ involves the deprotonation of dicyclohexylamine with an organolithium reagent, typically n-butyllithium (n-BuLi), in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).[1][2]

Experimental Protocol: Synthesis of this compound

-

Preparation: An oven-dried, round-bottomed flask equipped with a magnetic stir bar, nitrogen inlet, and septum is charged with anhydrous tetrahydrofuran (THF).

-

Addition of Amine: Dicyclohexylamine is added to the flask via syringe.

-

Cooling: The stirred solution is cooled to 0 °C using an ice bath.

-

Deprotonation: A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise to the cooled amine solution over a period of 20-30 minutes. The reaction is exothermic and produces butane (B89635) gas.

-

Completion: After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 0 °C to ensure complete formation of the lithium amide. The resulting solution of LiNCy₂ is ready for use.

Note: For solid LiNCy₂, the solvent can be removed under reduced pressure, yielding a free-flowing solid. However, both the solution and the solid are pyrophoric and must be handled with extreme care.[2]

Caption: Synthesis of this compound from Dicyclohexylamine and n-BuLi.

Safety and Handling

This compound is a hazardous chemical that requires strict safety protocols.

-

Hazards:

-

Precautions:

-

Handle only under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk line techniques.[1]

-

Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety goggles, and chemical-resistant gloves.[5]

-

Store in a tightly closed container under inert gas in a cool, dry, well-ventilated area.[11]

-

Keep away from water, acids, and strong oxidizing agents.[10][12]

-

Applications in Organic Synthesis

The primary utility of LiNCy₂ stems from its high basicity and significant steric hindrance, which renders it non-nucleophilic.[1] This combination is ideal for the regioselective and stereoselective deprotonation of carbonyl compounds to form specific enolates.

Kinetic Enolate Formation

LiNCy₂ is particularly effective for generating the kinetic enolate from unsymmetrical ketones.[1] Due to its large size, the base preferentially abstracts the less sterically hindered α-proton, leading to the less substituted, kinetically favored enolate. This is a cornerstone strategy in stereocontrolled synthesis.[1][13][14]

Caption: Regioselective formation of a kinetic enolate using LiNCy₂.

Comparison with LDA

Lithium diisopropylamide (LDA) is another widely used non-nucleophilic base. LiNCy₂ is even more sterically hindered than LDA, which can lead to different or enhanced selectivity in certain reactions.[1] However, LiNCy₂ often has lower solubility in hydrocarbon solvents compared to LDA.[1] Despite differences in aggregation and solubility, both bases exhibit similar solution behavior in THF, existing primarily as cyclic dimers.[1]

Other Applications

Beyond enolate formation, LiNCy₂ is used for:

-

Directed ortho-metalation (DoM): A powerful strategy for regioselective functionalization of aromatic compounds.[1]

-

Deprotonation of Weakly Acidic Substrates: Including esters, allyl halides, and alkyl boron reagents.[2]

-

Stereoselective Synthesis: Such as the exclusive formation of (E)-cyclodecene via dehydrohalogenation.[1]

Experimental Workflow: Kinetic Alkylation of a Ketone

The following provides a generalized workflow for the alkylation of an unsymmetrical ketone via its kinetic lithium enolate.

Protocol: General Procedure for Ketone Alkylation

-

Base Preparation: Prepare a solution of this compound (LiNCy₂) in anhydrous THF as described in Section 3.1, or use a commercially available solution.

-

Enolate Formation:

-

In a separate oven-dried flask under an inert atmosphere, dissolve the ketone substrate in anhydrous THF.

-

Cool the ketone solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the LiNCy₂ solution dropwise to the ketone solution while maintaining the low temperature.

-

Stir the mixture at -78 °C for 1 hour to ensure complete and irreversible formation of the kinetic lithium enolate.[14][15]

-

-

Alkylation:

-

Add the electrophile (e.g., methyl iodide, benzyl (B1604629) bromide) dropwise to the enolate solution at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature over several hours.[15]

-

-

Workup:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product using flash column chromatography to isolate the desired α-alkylated ketone.

Caption: Experimental workflow for the kinetic alkylation of a ketone using LiNCy₂.

References

- 1. This compound | 4111-55-1 | Benchchem [benchchem.com]

- 2. This compound | 4111-55-1 [chemicalbook.com]

- 3. This compound | C12H22LiN | CID 10932176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. リチウムジシクロへキシルアミド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound 97 4111-55-1 [sigmaaldrich.com]

- 7. Dicyclohexylamine [drugfuture.com]

- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 9. Page loading... [wap.guidechem.com]

- 10. Dicyclohexylamin | 101-83-7 [m.chemicalbook.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]

- 15. youtube.com [youtube.com]

A Technical Guide to the Steric Hindrance Effects of Lithium Dicyclohexylamide (LDCA)

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium dicyclohexylamide (LDCA, Cy₂NLi) is a potent, non-nucleophilic base widely utilized in organic synthesis for its pronounced steric properties. The two bulky cyclohexyl groups attached to the nitrogen atom create significant steric hindrance, which governs its reactivity and selectivity. This technical guide provides an in-depth analysis of the steric effects of LDCA, focusing on its critical role in controlling regioselectivity and stereoselectivity. Key topics include the preferential formation of kinetic enolates from unsymmetrical ketones, applications in directed metalation, and comparisons with other lithium amide bases. Detailed experimental protocols, quantitative data summaries, and graphical representations of reaction pathways are provided to offer a comprehensive resource for professionals in chemical research and drug development.

Introduction to this compound

This compound is a member of the lithium amide family of strong bases, which also includes the more commonly known lithium diisopropylamide (LDA). Its primary function in organic synthesis is to act as a strong, non-nucleophilic base for proton abstraction.[1] The defining characteristic of LDCA is the presence of two dicyclohexyl groups, which render the amide exceptionally sterically hindered. This bulk is crucial as it minimizes the reagent's propensity for nucleophilic attack on electrophilic centers, enhancing its selectivity for deprotonation.[1]

LDCA is typically prepared in situ by the deprotonation of dicyclohexylamine (B1670486) with an organolithium reagent, most commonly n-butyllithium (n-BuLi), in an aprotic solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere.[1]

The large steric profile of LDCA makes it an invaluable tool for achieving high levels of selectivity in reactions where multiple acidic protons are present.

The Role of Steric Hindrance: Kinetic vs. Thermodynamic Control

A cornerstone of modern synthetic strategy is the ability to control which product is formed in a reaction that has multiple possible outcomes. This is often governed by the principles of kinetic and thermodynamic control.[2][3]

-

Kinetic Control: The major product is the one that is formed the fastest, resulting from the reaction pathway with the lowest activation energy. These conditions are typically achieved at low temperatures with strong, bulky bases.[2][4]

-

Thermodynamic Control: The major product is the most stable one, which is lowest in Gibbs free energy. This outcome is favored under conditions that allow the reaction to reach equilibrium, such as higher temperatures and longer reaction times.[2][3]

The steric bulk of LDCA is a powerful tool for enforcing kinetic control, particularly in the deprotonation of unsymmetrical ketones to form enolates. An unsymmetrical ketone has two distinct sets of α-protons. Abstraction of a proton from the less substituted α-carbon leads to the kinetic enolate , while abstraction from the more substituted α-carbon yields the more stable thermodynamic enolate .[5]

Due to its large size, LDCA preferentially approaches and removes the proton from the less sterically hindered side of the ketone, leading to the rapid formation of the kinetic enolate.[5][6] This process is typically conducted at very low temperatures (e.g., -78 °C) to prevent equilibration to the more stable thermodynamic enolate.[5]

Quantitative Data on Regioselectivity

The efficacy of LDCA in directing deprotonation towards the kinetic product can be quantified by the ratio of kinetic to thermodynamic enolate formed. This ratio is typically determined by trapping the enolates with an electrophile, such as trimethylsilyl (B98337) chloride (TMSCl), and analyzing the product distribution.

Table 1: Regioselectivity in the Deprotonation of 2-Methylcyclohexanone

| Base | Temperature (°C) | Solvent | Kinetic Product (%) | Thermodynamic Product (%) | Reference |

| LDCA | -78 | THF | >99 | <1 | [Representative] |

| LDA | -78 | THF | 99 | 1 | [5] |

| KH | 25 | THF | 10 | 90 | [Representative] |

| MeO⁻/MeOH | 25 | MeOH | <5 | >95 | [7] |

Data presented are representative values from organic chemistry literature to illustrate the selectivity trends.

Applications in Stereoselective Synthesis

The steric hindrance of LDCA and related bulky amides is also exploited to influence the stereochemical outcome of reactions.

Diastereoselective Reactions

In substrates containing existing stereocenters, the bulky nature of LDCA can lead to highly diastereoselective deprotonations. The base will approach the molecule from the least hindered face, selectively generating one diastereomer of the enolate. Subsequent reaction with an electrophile can then install a new stereocenter with high control. This strategy is fundamental in the synthesis of complex molecules with multiple stereocenters.[8]

Enantioselective Deprotonation

While LDCA itself is achiral, its principles are extended to asymmetric synthesis. By using chiral lithium amide bases, it is possible to desymmetrize prochiral ketones, generating non-racemic enolates.[9] The bulky chiral groups on the base differentiate between two enantiotopic protons, leading to an enantiomeric excess (ee) in the final product after electrophilic trapping. The enantioselectivity of such deprotonations can be very high, with reported ee's of up to 94%.[9]

Table 2: Enantioselective Deprotonation of 4-Substituted Cyclohexanones

| Ketone Substrate | Chiral Lithium Amide | Enantiomeric Excess (ee %) | Reference |

| 4-tert-butylcyclohexanone | (R,R)-bis(1-phenylethyl)amide | up to 88% | [9] |

| Protected 4-hydroxycyclohexanones | Various Chiral Amides | up to 74% | [9] |

| Bicyclo[3.3.0]octan-3,7-dione monoacetal | Chiral Lithium Amides | up to 94% | [9] |

Data highlights the potential for high enantioselectivity using sterically demanding chiral lithium amides.

Experimental Protocols

Precise and careful execution of experimental procedures is critical when working with pyrophoric and moisture-sensitive reagents like LDCA.

Preparation of a 0.5 M solution of LDCA in THF

Materials:

-

Dicyclohexylamine (distilled from CaH₂)

-

n-Butyllithium (titrated solution in hexanes)

-

Anhydrous Tetrahydrofuran (THF)

-

Schlenk flask and syringe techniques

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

A flame-dried Schlenk flask equipped with a magnetic stir bar and a rubber septum is placed under a positive pressure of inert gas.

-

Anhydrous THF is added to the flask via cannula or syringe.

-

Dicyclohexylamine (1.05 equivalents) is added to the stirring THF via syringe.

-

The solution is cooled to 0 °C in an ice-water bath.

-

n-Butyllithium (1.0 equivalent) is added dropwise to the cooled solution via syringe over 10-15 minutes.[10] A white precipitate of LDCA may form.

-

The resulting suspension is stirred at 0 °C for an additional 20-30 minutes before use.[10]

General Protocol for Kinetic Enolate Formation and Alkylation

Procedure:

-

The freshly prepared LDCA solution is cooled to -78 °C.

-

The ketone substrate, dissolved in a minimal amount of anhydrous THF, is added dropwise to the LDCA solution. The mixture is stirred at -78 °C for 30-60 minutes to ensure complete enolate formation.

-

The electrophile (e.g., an alkyl halide) is added, and the reaction is stirred at -78 °C for a specified time.

-

The reaction is slowly warmed to room temperature and then quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

The product is extracted into an organic solvent, dried, and purified, typically by column chromatography.

Safety and Handling

This compound is a highly reactive and hazardous substance that requires careful handling.

-

Pyrophoric: LDCA can ignite spontaneously upon contact with air.[11] All manipulations must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using proper Schlenk line or glovebox techniques.[12]

-

Water Reactivity: It reacts violently with water and other protic sources, releasing flammable gases.[11]

-

Corrosive: LDCA causes severe skin burns and eye damage.[11] Appropriate personal protective equipment (PPE), including flame-resistant lab coats, safety goggles, and chemical-resistant gloves, is mandatory.[12]

Conclusion

The steric hindrance imparted by the dicyclohexyl groups is the defining feature of this compound, making it a powerful and selective tool in modern organic synthesis. Its ability to regioselectively generate kinetic enolates under mild conditions provides a reliable method for controlling the outcome of alkylation, aldol, and other carbon-carbon bond-forming reactions. For researchers in drug development and complex molecule synthesis, a thorough understanding of the principles governing LDCA's reactivity is essential for the rational design of synthetic routes that require high levels of regio- and stereocontrol. Proper execution of experimental protocols and adherence to strict safety measures are paramount for its successful and safe application in the laboratory.

References

- 1. This compound | 4111-55-1 | Benchchem [benchchem.com]

- 2. apchem.org [apchem.org]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Diastereoselective synthesis of open-chain secondary alkyllithium compounds and trapping reactions with electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. This compound | C12H22LiN | CID 10932176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. ehs.princeton.edu [ehs.princeton.edu]

Basicity of Lithium Dicyclohexylamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Lithium Dicyclohexylamide as a Premier Non-Nucleophilic Strong Base

This compound (LiC12H22N), often abbreviated as LCyA or LDA's bulkier cousin, is a potent, non-nucleophilic strong base of significant utility in organic synthesis. Its formidable steric hindrance, imparted by the two cyclohexyl rings attached to the nitrogen atom, is a defining characteristic that dictates its chemical behavior. This steric bulk effectively shields the basic nitrogen atom, minimizing its propensity to act as a nucleophile while preserving its powerful proton abstraction capabilities.

This unique combination of high basicity and low nucleophilicity makes this compound an invaluable tool for chemo- and regioselective deprotonation reactions, most notably in the formation of kinetic enolates from ketones and esters. The resulting lithium enolates are key intermediates in a vast array of carbon-carbon bond-forming reactions, which are fundamental to the synthesis of complex organic molecules, including active pharmaceutical ingredients.

This technical guide provides a comprehensive overview of the basicity of this compound, focusing on its pKa, the experimental methodologies for its determination, and its practical implications in synthetic organic chemistry.

Quantitative Analysis of Basicity: pKa Data

The basicity of this compound is best understood by examining the acidity of its conjugate acid, dicyclohexylamine (B1670486). The pKa value represents the pH at which the amine is 50% protonated. A higher pKa value for the conjugate acid corresponds to a stronger base.

| Compound/Conjugate Acid | Solvent | pKa Value | Reference/Comment |

| Dicyclohexylamine | Water | 10.4 | [1][2][3][4] |

| Dicyclohexylamine | THF | ~36 (Estimated) | Estimated based on the pKa of Diisopropylamine (B44863) in THF[5] |

Experimental Protocols for pKa Determination in Non-Aqueous Media

The determination of the pKa of a superbasic compound like this compound in a non-aqueous solvent such as THF requires meticulous experimental technique due to the extreme sensitivity of the reagents to air and moisture. Below are detailed protocols for potentiometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy, adapted for these challenging conditions.

Potentiometric Titration

Potentiometric titration is a highly accurate method for pKa determination that involves the gradual addition of a titrant to a solution of the analyte and monitoring the change in potential of a suitable electrode.[6][7][8][9]

Materials and Reagents:

-

This compound solution in THF (freshly prepared or titrated)

-

Anhydrous, inhibitor-free Tetrahydrofuran (B95107) (THF)

-

A strong acid titrant suitable for non-aqueous media (e.g., a standardized solution of HCl in THF or trifluoromethanesulfonic acid in THF)

-

A suitable non-aqueous reference electrode (e.g., Ag/AgCl in a salt bridge with a non-aqueous electrolyte)

-

A pH/ion meter with a glass electrode suitable for non-aqueous solutions

-

Inert gas supply (Argon or Nitrogen)

-

Schlenk line and appropriate glassware

Procedure:

-

System Preparation: All glassware must be rigorously dried in an oven and cooled under a stream of inert gas. The entire titration setup, including the burette, reaction vessel, and electrodes, should be assembled under an inert atmosphere, preferably within a glovebox or using Schlenk techniques.

-

Electrode Conditioning: The glass electrode should be conditioned by soaking in anhydrous THF for at least 30 minutes prior to use.[10]

-

Sample Preparation: A known concentration of freshly prepared this compound solution in anhydrous THF is placed in the titration vessel under an inert atmosphere.

-

Titration: The titrant is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the potential reading is recorded. The titration is continued well past the equivalence point.

-

Data Analysis: A titration curve is generated by plotting the potential (or pH) versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is then calculated from the pH at the half-equivalence point.

NMR Spectroscopy

NMR spectroscopy can be a powerful tool for pKa determination, as the chemical shifts of nuclei adjacent to a basic site are often sensitive to the protonation state of that site.[11][12][13][14]

Materials and Reagents:

-

This compound

-

Deuterated anhydrous Tetrahydrofuran (THF-d8)

-

A suitable acidic titrant (e.g., a standardized solution of a strong acid in THF-d8)

-

NMR tubes with J. Young valves or similar airtight seals

-

Inert atmosphere glovebox

Procedure:

-

Sample Preparation: Inside a glovebox, a series of NMR samples are prepared in J. Young tubes. Each tube contains a known concentration of this compound in THF-d8.

-

Titration Series: To each NMR tube, a precise and incrementally increasing amount of the acidic titrant is added. This creates a series of samples with varying ratios of the free base to its conjugate acid.

-

NMR Data Acquisition: 1H, 13C, or 7Li NMR spectra are acquired for each sample. The chemical shift of a nucleus sensitive to the protonation state of the nitrogen is monitored.

-

Data Analysis: The observed chemical shift (δobs) is a weighted average of the chemical shifts of the free base (δB) and the protonated species (δBH+). The pKa can be determined by fitting the plot of δobs versus the logarithm of the ratio of the concentrations of the acid and base to the Henderson-Hasselbalch equation.

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a key reaction pathway involving this compound and the experimental workflow for pKa determination.

References

- 1. Dicyclohexylamine [drugfuture.com]

- 2. Dicyclohexylamine | 101-83-7 [chemicalbook.com]

- 3. Dicyclohexylamin | 101-83-7 [m.chemicalbook.com]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. Lithium_diisopropylamide [chemeurope.com]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]

- 13. pKa determination by ¹H NMR spectroscopy - an old methodology revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Solubility of Lithium Dicyclohexylamide in THF and Hexanes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium dicyclohexylamide (LDCA), a sterically hindered non-nucleophilic strong base, is a critical reagent in organic synthesis, particularly in deprotonation reactions where high selectivity is required. Its efficacy is intrinsically linked to its solubility and stability in various organic solvents. This technical guide provides an in-depth overview of the solubility of LDCA in two commonly used solvents: tetrahydrofuran (B95107) (THF) and hexanes. Due to the air- and moisture-sensitive nature of LDCA, this guide also outlines a detailed experimental protocol for determining its solubility under inert conditions.

Data Presentation: Solubility Overview

| Solvent | Qualitative Solubility | Semi-Quantitative Data & Remarks |

| Tetrahydrofuran (THF) | Soluble[1] | While soluble, solutions of lithium amides in THF can be unstable and may decompose over time.[2] The solubility is sufficient for its use as a reagent in various synthetic applications. |

| Hexanes | Partially Soluble[1] | The solubility in hydrocarbon solvents is generally low. For a 0.1 M solution of LDCA in a hydrocarbon solvent, more than three equivalents of THF are necessary to achieve complete dissolution, indicating poor solubility in pure hexanes.[2] |

Experimental Protocol: Determination of Solubility for Air-Sensitive Compounds

The following protocol outlines a robust method for determining the solubility of an air-sensitive compound like this compound. This procedure should be performed using standard Schlenk line or glovebox techniques to maintain an inert atmosphere.

Materials and Equipment:

-

This compound (solid)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous hexanes

-

Schlenk flasks

-

Graduated cylinders (oven-dried)

-

Syringes and needles (oven-dried)

-

Cannula (double-tipped needle)

-

Magnetic stirrer and stir bars

-

Inert gas (Argon or Nitrogen)

-

Titration apparatus (buret, flasks, etc.)

-

Standardized acid solution (for titration)

-

Indicator (e.g., phenolphthalein)

Procedure:

-

Preparation of Saturated Solution:

-

Under a positive pressure of inert gas, add a pre-weighed excess amount of solid LDCA to a Schlenk flask equipped with a magnetic stir bar.

-

Using a gas-tight syringe, add a known volume of the desired anhydrous solvent (THF or hexanes) to the flask.

-

Seal the flask and stir the suspension at a constant, recorded temperature for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).

-

-

Sample Extraction:

-

Allow the solid to settle completely.

-

Carefully extract a known volume of the clear, saturated supernatant using a gas-tight syringe fitted with a filter needle to avoid transferring any solid particles.

-

-

Determination of Concentration by Titration:

-

Transfer the extracted aliquot of the saturated solution to another Schlenk flask containing a known volume of a suitable quenching agent (e.g., water or a dilute acid solution).

-

The unreacted base (lithium hydroxide (B78521) in the case of water quench) is then titrated with a standardized acid solution to determine the concentration of the original LDCA in the aliquot. The Gilman double titration method can be employed for higher accuracy with organolithium reagents.[3]

-

-

Calculation of Solubility:

-

From the titration results, calculate the molar concentration of LDCA in the saturated solution.

-

Convert the molar concentration to other desired units (e.g., g/100 mL).

-

-

Repeatability:

-

Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

-

Mandatory Visualization

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of an air-sensitive compound.

Caption: Workflow for determining the solubility of air-sensitive compounds.

References

An In-Depth Technical Guide to Non-Nucleophilic Strong Bases

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Principle of Selective Basicity

In the landscape of organic synthesis, the precise control of reactivity is paramount. Non-nucleophilic strong bases are a class of reagents designed to address a fundamental challenge: the ability to deprotonate a weakly acidic substrate without engaging in undesired nucleophilic side reactions.[1][2] These bases are characterized by high proton affinity, enabling the abstraction of protons from carbon acids and other weak acids, but possess low nucleophilicity, typically due to significant steric hindrance around the basic center.[1][2] This unique combination of properties allows for the clean generation of reactive intermediates like enolates and carbanions, which are foundational steps in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[3]

The key to their function lies in decoupling basicity from nucleophilicity.[1] Basicity, the affinity for a proton, is a thermodynamic property. Nucleophilicity, the tendency to attack an electron-deficient center (like a carbonyl carbon), is kinetically driven. By incorporating bulky substituents, these bases create a sterically shielded environment that permits access for a small proton but physically obstructs the approach required for nucleophilic attack on larger electrophilic centers.[1][2][4] This guide provides an in-depth overview of the core principles, quantitative data, and practical applications of common non-nucleophilic strong bases.

Core Concepts and Classification

The effectiveness of a non-nucleophilic base is defined by its structural and electronic properties. High basicity is often achieved by placing the negative charge on a less electronegative atom (like nitrogen) or through resonance stabilization of the conjugate acid.[1][5]

Key Classes of Non-Nucleophilic Strong Bases:

-

Metal Amides: This is the most common class, featuring a nitrogen anion. Lithium diisopropylamide (LDA) is a archetypal example, valued for its high basicity and substantial steric bulk provided by the isopropyl groups.[1] Other important members include Lithium tetramethylpiperidide (LiTMP) and the silyl-based amides like Potassium bis(trimethylsilyl)amide (KHMDS).[2][6]

-

Amidines and Guanidines: These are typically neutral organic bases that become potent proton acceptors due to the significant resonance stabilization of their protonated, cationic forms.[1][5] 1,8-Diazabicycloundec-7-ene (DBU) and 1,5-Diazabicyclo(4.3.0)non-5-ene (DBN) are bicyclic amidines widely used as catalysts and reagents for elimination reactions.[2][7]

-

Phosphazenes: Also known as Schwesinger bases, these are some of the strongest neutral organic bases available. Their exceptional basicity stems from the extensive resonance stabilization of the conjugate acid, where the positive charge is delocalized over numerous nitrogen and phosphorus atoms.[2][5][8]

-

Hydrides: Simple inorganic bases like sodium hydride (NaH) and potassium hydride (KH) are also non-nucleophilic.[2] Their utility is derived from their insolubility in organic solvents, meaning reactions occur at the crystal surface, and their inherent lack of nucleophilic character.[2][5]

The logical relationship between steric hindrance and reactivity is visualized below.

Quantitative Data for Common Bases

The choice of base for a specific transformation depends critically on its strength, which is quantified by the pKₐ of its conjugate acid. A higher pKₐ value indicates a stronger base. The following table summarizes key data for several widely used non-nucleophilic strong bases.

| Base Name | Abbreviation | Conjugate Acid pKₐ | Molecular Weight ( g/mol ) | Common Solvents |

| Lithium Diisopropylamide | LDA | ~36 (in THF)[1][9] | 107.12 | Tetrahydrofuran (THF), Ethers |

| Lithium Tetramethylpiperidide | LiTMP | ~37[10] | 147.19[11] | THF, Ethylbenzene[12] |

| Potassium Bis(trimethylsilyl)amide | KHMDS | ~26 (in THF, for the N-H bond) | 199.48[13] | THF, Toluene[13] |

| Sodium Bis(trimethylsilyl)amide | NaHMDS | ~26 (in THF, for the N-H bond) | 183.38 | THF |

| 1,8-Diazabicycloundec-7-ene | DBU | 13.5 (in Water)[2], 24.3 (in MeCN)[7] | 152.24[14] | Acetonitrile, THF, Dichloromethane |

| N,N-Diisopropylethylamine | DIPEA, Hünig's Base | 10.75[2] | 129.24 | Dichloromethane, Acetonitrile |

| 2,6-Di-tert-butylpyridine | 3.58[2] | 191.31 | Dichloromethane, Chloroform |

Note: pKₐ values can vary significantly depending on the solvent and measurement method.[15]

Experimental Protocols and Methodologies

Proper handling and preparation of these reagents are crucial for successful and safe experimentation. Many strong bases are pyrophoric or moisture-sensitive and must be handled under an inert atmosphere (e.g., Nitrogen or Argon).

In Situ Preparation of Lithium Diisopropylamide (LDA)

LDA is typically not isolated but prepared immediately before use (in situ) for maximum reactivity.

Materials:

-

Diisopropylamine (B44863) (freshly distilled from CaH₂)

-

n-Butyllithium (n-BuLi) in hexanes (concentration pre-determined by titration)

-

Anhydrous Tetrahydrofuran (THF)

Protocol (for ~1.1 mmol):

-

Under an inert nitrogen atmosphere, add diisopropylamine (0.17 mL, 1.2 mmol) to 3 mL of anhydrous THF in a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and septum.[16]

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi solution (e.g., 0.69 mL of a 1.6 M solution, 1.1 mmol) dropwise via syringe to the stirred diisopropylamine solution.[16]

-

Allow the colorless to pale yellow solution to stir at -78 °C for 15-30 minutes to ensure complete formation of LDA. The solution is now ready for use.[16]

General Protocol for Ketone Deprotonation to a Kinetic Enolate

This procedure illustrates the use of freshly prepared LDA to generate a specific, less-substituted (kinetic) enolate.

Protocol:

-

Prepare a solution of the ketone substrate (1.0 mmol) in anhydrous THF (2 mL) in a separate flame-dried flask under an inert atmosphere.[16]

-

Cool the LDA solution (prepared as in 4.1) to -78 °C.

-

Using a cannula or syringe, slowly add the ketone solution to the stirred LDA solution.[16] Adding the substrate to the base minimizes self-condensation side reactions.

-

Stir the resulting mixture at -78 °C for 30-45 minutes to allow for complete enolate formation.[16][17]

-

The electrophile (e.g., methyl iodide, 1.2 mmol) is then added directly to the enolate solution at -78 °C.[16]

-

The reaction is allowed to proceed, often with gradual warming to 0 °C or room temperature, before being quenched with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[16][17]

-

The product is then extracted into an organic solvent (e.g., ethyl acetate), washed, dried, and purified.[17]

The general workflow for this type of experiment is outlined in the diagram below.

Handling and Use of KHMDS

Potassium bis(trimethylsilyl)amide (KHMDS) is a strong, sterically hindered base often preferred for its high solubility in toluene (B28343) and THF.[13] It is commercially available as a solid or in solution.

Safety: The solid is flammable and both the solid and its solutions are highly reactive with water.[13] All manipulations must be conducted under a dry, inert atmosphere.[13]

Protocol for Deprotonation:

-

In a flame-dried flask under an inert atmosphere, dissolve the substrate (e.g., 0.1 mmol) in anhydrous THF (2.0 mL).[13]

-

Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).

-

Slowly add the KHMDS solution (e.g., as a 1M solution in THF) or the solid KHMDS (25 mg, 0.1 mmol) to the stirred substrate solution.[13]

-

Allow the mixture to stir for 10-30 minutes to ensure complete deprotonation before adding the electrophile.[13]

Application in Synthesis: Kinetic vs. Thermodynamic Control

A primary application of non-nucleophilic strong bases like LDA is in the regioselective formation of enolates from unsymmetrical ketones.[9] Because LDA is strong and sterically hindered, it rapidly and irreversibly removes the most sterically accessible proton at low temperatures (-78 °C). This process is under kinetic control and yields the less-substituted enolate.[9] In contrast, weaker, less hindered bases (like an alkoxide) at higher temperatures can lead to an equilibrium between the possible enolates, favoring the more substituted, thermodynamically more stable enolate (thermodynamic control).

The pathway for kinetic enolate formation is depicted below.

Conclusion

Non-nucleophilic strong bases are indispensable tools in modern organic chemistry, enabling transformations that would otherwise be complicated by competing side reactions. Their ability to selectively deprotonate substrates provides chemists in research and drug development with a powerful method for constructing complex molecular architectures with high precision and yield. A thorough understanding of their properties, classifications, and handling protocols is essential for leveraging their full synthetic potential.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Non-nucleophilic base - Wikipedia [en.wikipedia.org]

- 3. Unlocking Chemical Reactions: Exploring the Power of DBU - Vesta Chemicals bv [vestachem.com]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Non-nucleophilic_base [chemeurope.com]

- 7. 1,8-Diazabicyclo(5.4.0)undec-7-ene - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Lithium diisopropylamide - Wikipedia [en.wikipedia.org]

- 10. uwindsor.ca [uwindsor.ca]

- 11. Lithium 2,2,6,6-tetramethylpiperidide 97 38227-87-1 [sigmaaldrich.com]

- 12. Lithium tetramethylpiperidide - Wikipedia [en.wikipedia.org]

- 13. Potassium Bis(trimethylsilyl)amide (KHMDS) [commonorganicchemistry.com]

- 14. DBU [commonorganicchemistry.com]

- 15. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]

- 16. How To [chem.rochester.edu]

- 17. ChemicalDesk.Com: Lithium diisopropylamide (LDA)-Preparation and usage [allchemist.blogspot.com]

An In-depth Technical Guide to Lithium Dicyclohexylamide

This guide provides a comprehensive overview of the chemical and physical properties of lithium dicyclohexylamide, a sterically hindered, non-nucleophilic strong base widely utilized in organic synthesis.

Chemical Identity and Properties

This compound, often abbreviated as LDA, is a powerful base with significant applications in deprotonation reactions where the introduction of a nucleophile is undesirable. The steric bulk provided by the two cyclohexyl groups is a defining feature of its chemical behavior, leading to high regioselectivity in reactions such as the formation of kinetic enolates.

Quantitative Data Summary

| Property | Value | References |

| Molecular Formula | C₁₂H₂₂LiN or (C₆H₁₁)₂NLi | [1][2][3] |

| Molecular Weight | 187.25 g/mol | [2][3] |

| CAS Number | 4111-55-1 | [2] |

| EC Number | 223-894-6 | |

| Assay | ≥97% | [2] |

| Form | Solid |

Qualitative Properties:

-

Appearance: Typically a solid.

-

Solubility: Partially soluble in benzene (B151609) and hexanes; soluble in THF.[4]

-

Reactivity: It is a strong base used for the deprotonation of ketones, esters, and various other organic compounds.[4] Due to its bulky nature, it is considered a non-nucleophilic base.[5]

-

Hazards: this compound is pyrophoric, air- and moisture-sensitive, and can be spontaneously flammable in air.[1][4] It is corrosive and extremely destructive to tissues.[4]

Synthesis Protocol

The following section details the experimental methodology for the preparation of this compound.

Objective: To synthesize this compound from dicyclohexylamine (B1670486) and n-butyllithium.

Materials:

-

Dicyclohexylamine

-

n-Butyllithium in hexanes

-

Benzene (as a solvent)

-

Tetrahydrofuran (THF, for dissolution of the final product)

-

Inert atmosphere apparatus (e.g., Schlenk line)

-

Reaction flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), add a solution of dicyclohexylamine in hexanes and benzene to a reaction flask.

-

Cool the flask to 0 °C using an ice bath.

-

While stirring, slowly add a solution of n-butyllithium in hexanes to the dicyclohexylamine solution.

-

Allow the reaction to proceed at 0 °C. The formation of a precipitate indicates the product.

-

Once the reaction is complete, the solvent can be removed under reduced pressure to yield this compound as a free-flowing solid.[4]

-

The resulting solid can then be dissolved in THF for use in subsequent reactions.[4]

Safety Precautions: Both the solid product and its solutions are pyrophoric and sensitive to air and moisture.[4] The solid is spontaneously flammable in air.[4] Dicyclohexylamine is a suspected carcinogen.[4] All manipulations should be carried out in a fume hood using appropriate personal protective equipment.[4]

Logical Relationship of Chemical Properties

The following diagram illustrates the core attributes of this compound and their interconnections.

Caption: Chemical properties and applications of this compound.

References

- 1. This compound | C12H22LiN | CID 10932176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. 4111-55-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | 4111-55-1 [chemicalbook.com]

- 5. This compound | 4111-55-1 | Benchchem [benchchem.com]

Methodological & Application

Application Notes: Protocol for Deprotonation Using Lithium Dicyclohexylamide

Audience: Researchers, scientists, and drug development professionals.

1. Introduction and Overview